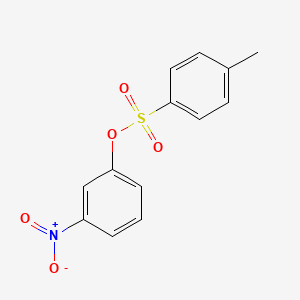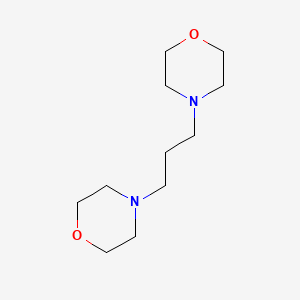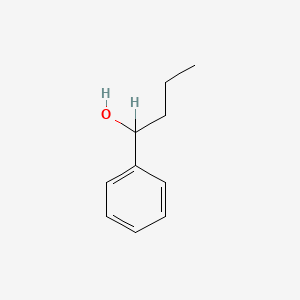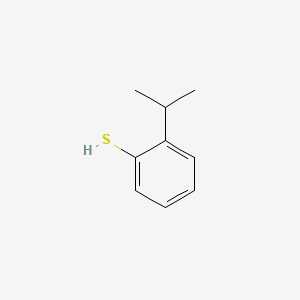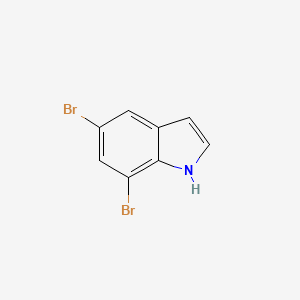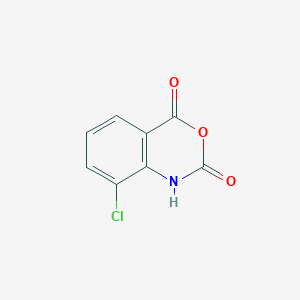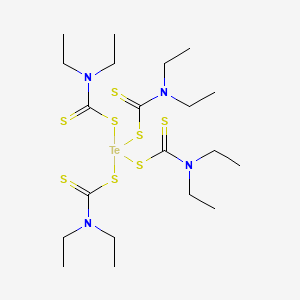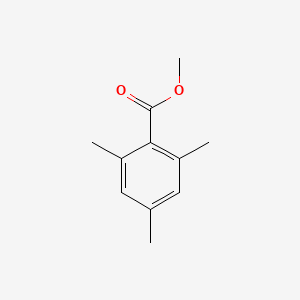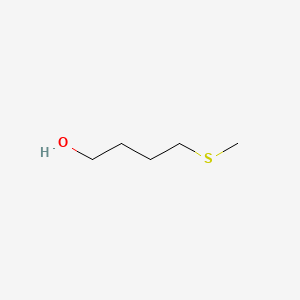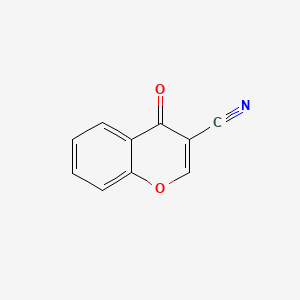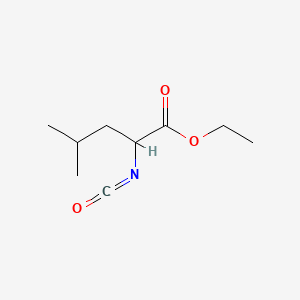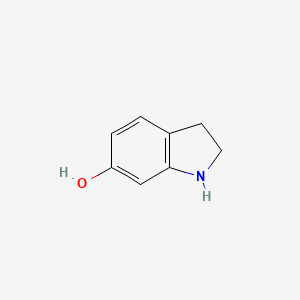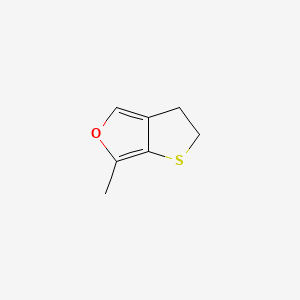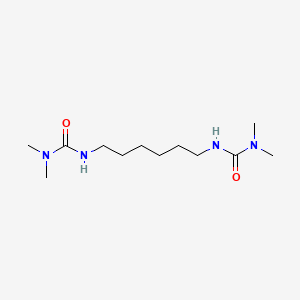
1,1'-Hexamethylenebis(3,3-dimethylurea)
説明
1,1'-Hexamethylenebis(3,3-dimethylurea) (HMU) is a chemical compound, also known as hexamethylenebisurea or hexamethylenbis(methylurea). It is an organic compound with the molecular formula C6H12N2O2, and is a white crystalline solid at room temperature. HMU has been used in the synthesis of various compounds, and has been studied for its scientific research applications.
科学的研究の応用
Chemical Structure and Activity Relationship in Erythroleukemic Differentiation
Hexamethylenebisacetamide, structurally related to 1,1'-Hexamethylenebis(3,3-dimethylurea), has been identified as a potent inducer of erythroid differentiation in murine erythroleukemia cells. Research indicates that effective dimerization through a linear polymethylene chain significantly increases inducing activity. The study emphasizes that potent inducing agents must possess both hydrophilic and hydrophobic portions, along with a planar part of the molecule, highlighting the importance of molecular structure in biological activity (Reuben et al., 1978).
Coordination Compounds and Metal Complexes
The study of 1,3-dimethylurea complexes with several metals sheds light on the broader chemical family's versatility, including 1,1'-Hexamethylenebis(3,3-dimethylurea), in forming stable coordination compounds. These complexes, involving metals such as Cr(III), Mn(II), and Fe(II), are characterized by their magnetic susceptibilities, electronic spectra, and electrolytic conductances, providing a foundation for understanding the structural features of new compounds (Stonestreet et al., 1966).
Photodecomposition Pathways and Reactive Intermediates
Research on the photochemistry of certain compounds within the same chemical family as 1,1'-Hexamethylenebis(3,3-dimethylurea) illustrates the potential for studying reactive intermediates and photodecomposition pathways. The formation of dimethylstannylene from photolysis and its trapping as an Sn-H insertion product highlight the intricate chemical behaviors that can inform applications in material science and photoreactive processes (Becerra et al., 2005).
Antifungal Activity of Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecyloammonium Bromides)
A study on polymethylene derivatives, including hexamethylene-1,6-bis-(N,N-dimethyl-N-dodecylammonium bromide), reveals their antifungal activity. This research provides insights into the potential biocidal applications of compounds structurally related to 1,1'-Hexamethylenebis(3,3-dimethylurea), highlighting the relationship between chemical structure and biological efficacy against fungi like A. niger and P. chrysogenum (Brycki et al., 2011).
特性
IUPAC Name |
3-[6-(dimethylcarbamoylamino)hexyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O2/c1-15(2)11(17)13-9-7-5-6-8-10-14-12(18)16(3)4/h5-10H2,1-4H3,(H,13,17)(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGGZNWADMJJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCCCCCNC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942767 | |
| Record name | N',N'''-Hexane-1,6-diylbis(N,N-dimethylcarbamimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Hexamethylenebis(3,3-dimethylurea) | |
CAS RN |
20575-76-2 | |
| Record name | Urea, 1,1'-hexamethylenebis(3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutaecarpine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N',N'''-Hexane-1,6-diylbis(N,N-dimethylcarbamimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Hexamethylenebis (3,3-dimethylurea) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7CEJ9UES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



